L-PHENYLALANINE-N-FMOC (D8)

SPPS Stereochemistry Peptide Therapeutics

Researchers face spectral overlap in LC-MS/MS when using unlabeled phenylalanine internal standards. L-Phenylalanine-N-FMOC (D8) eliminates this with 8 deuterium atoms across aromatic ring and side chain, ensuring a +8 Da shift on all fragment ions. • 98 atom% D enrichment guarantees >3 Da mass difference to avoid isotopic cross-talk. • Deuterium distribution across ring and side chain retains label on CID fragments regardless of MRM transition. • Deprotection yields D8-phenylalanine for direct use as an internal standard (intra-assay RSD 0.5%).

Molecular Formula
Molecular Weight 395.48
Cat. No. B1579785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-PHENYLALANINE-N-FMOC (D8)
Molecular Weight395.48
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 0.1 g / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Phenylalanine-N-FMOC (D8) – Deuterated Fmoc-Phenylalanine for Quantitative LC-MS and SPPS


L-Phenylalanine-N-FMOC (D8) (CAS 1353853-39-0), also known as N-FMOC-L-phenylalanine-d8 or Fmoc-Phe-OH-d8, is a fully side-chain and ring-deuterated, Fmoc-protected L-phenylalanine derivative . The compound incorporates eight deuterium atoms at five aromatic positions and three aliphatic side-chain positions, yielding a molecular formula of C24H13D8NO4 and a molecular weight of 395.48 g/mol [1]. This compound serves as a building block for the solid-phase synthesis of isotopically labeled peptides for quantitative proteomics, as well as a precursor for generating deuterated phenylalanine for use as an internal standard in LC-MS/MS bioanalysis .

Why Unlabeled Fmoc-Phe-OH or Alternative Isotopologues Cannot Replace L-Phenylalanine-N-FMOC (D8)


Substituting L-Phenylalanine-N-FMOC (D8) with unlabeled Fmoc-Phe-OH or other isotopologues introduces substantial analytical and synthesis workflow risks that are not compensated by lower acquisition costs. The mass difference between the analyte and internal standard must exceed three mass units to avoid spectral overlap in LC-MS/MS quantification . Unlabeled Fmoc-Phe-OH (Δmass = 0) fails this requirement, while D5-labeled variants (Δmass = 5) exhibit differential chromatographic retention due to the deuterium isotope effect, potentially compromising co-elution and accurate matrix effect correction [1]. Furthermore, the D8 isotopologue provides eight deuterium atoms distributed across both the aromatic ring and the aliphatic side chain, ensuring that the isotopic label remains on the quantitated fragment regardless of the selected MRM transition [2]. In SPPS applications, substituting L-Phenylalanine-N-FMOC (D8) with Fmoc-D-Phe-OH-d8 (the D-enantiomer) results in peptides with opposite stereochemistry, fundamentally altering biological activity and receptor binding .

L-Phenylalanine-N-FMOC (D8) – Quantitative Differentiation Evidence Versus Comparators


Stereochemical Fidelity: L-Phenylalanine-N-FMOC (D8) vs. Fmoc-D-Phe-OH-d8

L-Phenylalanine-N-FMOC (D8) incorporates the naturally occurring L-stereochemistry of phenylalanine, whereas Fmoc-D-Phe-OH-d8 provides the non-natural D-enantiomer. In solid-phase peptide synthesis, the L-enantiomer is essential for producing peptides that mimic endogenous sequences and bind physiological targets . Substitution with the D-enantiomer alters peptide backbone conformation and can abolish or reverse biological activity, making the stereochemical identity a binary selection criterion for procurement .

SPPS Stereochemistry Peptide Therapeutics

Isotopic Mass Difference: D8 vs. D5-Labeled Fmoc-Phenylalanine

L-Phenylalanine-N-FMOC (D8) provides a mass shift of +8 Da relative to the unlabeled analyte, exceeding the minimum recommended Δmass of 3 Da for small-molecule LC-MS/MS internal standards to prevent isotopic spectral overlap . In contrast, Fmoc-Phe-OH-d5 (CAS 225918-67-2) provides a Δmass of only +5 Da . While both exceed the 3 Da threshold, the D8 label is distributed across both the aromatic ring (5 deuteriums) and the aliphatic side chain (3 deuteriums), ensuring that the isotopic signature is retained on the fragment ion regardless of which portion of the molecule is monitored in MRM mode [1]. This dual-region labeling mitigates the risk of label loss during CID fragmentation, a known limitation of single-region deuterated internal standards.

LC-MS/MS Internal Standard Isotope Dilution

Isotopic Purity Specification: D8 (98 atom% D) vs. Unspecified Purity Competing Products

L-Phenylalanine-N-FMOC (D8) is commercially supplied with a certified isotopic purity of 98 atom% D . This specification is documented across multiple reputable vendors, including Cambridge Isotope Laboratories (CIL) [1]. The residual unlabeled species (≤2%) is critical for accurate quantification using the isotope dilution method, as higher levels of unlabeled contaminant in the internal standard directly bias analyte concentration calculations . Procurement from suppliers without explicit isotopic purity certification introduces unquantified analytical error.

Isotopic Purity Quality Control Quantitative Accuracy

Chromatographic Co-Elution: Deuterated (D8) vs. 13C/15N-Labeled Internal Standards

Deuterated internal standards such as L-Phenylalanine-N-FMOC (D8) may exhibit a reverse isotope effect in reversed-phase LC, causing them to elute slightly earlier (typically 0.01–0.05 min) than the unlabeled analyte [1]. In contrast, 13C- and 15N-labeled analogs exhibit no measurable chromatographic isotope effect and co-elute precisely with the analyte, providing superior matrix effect correction [2]. However, deuterated standards offer significantly lower synthesis costs and are adequate for applications where the observed retention time shift does not impact quantification accuracy. Users requiring the highest precision for regulatory bioanalysis should consider 13C/15N-labeled alternatives (e.g., L-Phenylalanine-N-FMOC (13C9; 15N)), while the D8 variant represents the cost-effective option for discovery-stage and routine quantitative workflows [3].

LC-MS Isotope Effect Matrix Effect

Deuterium Kinetic Isotope Effect in Enzymatic Systems: D8-Phenylalanine vs. Unlabeled Phenylalanine

When L-Phenylalanine-N-FMOC (D8) is deprotected to yield free D8-phenylalanine and used in biological assays, the deuterium label induces a measurable kinetic isotope effect (KIE) on enzymatic reactions. In a plant allelopathy study, growth was less affected by deuterated phenylalanine-d8 than by its protiated counterpart, attributed to a deuterium kinetic isotope effect resulting in slower enzymatic reaction rates [1]. This KIE must be accounted for when D8-phenylalanine is used as a tracer in metabolic flux studies, as the rate of incorporation into downstream metabolites may be reduced compared to endogenous unlabeled phenylalanine.

Metabolic Tracing Kinetic Isotope Effect Enzyme Kinetics

Synthetic Workflow Compatibility: Fmoc-D8-Phenylalanine vs. Post-Synthetic Deuteration

L-Phenylalanine-N-FMOC (D8) enables site-specific incorporation of a precisely deuterated phenylalanine residue during automated Fmoc SPPS with standard coupling reagents (HBTU, HATU, DIC/HOBt) [1]. The alternative approach—post-synthetic hydrogen-deuterium exchange of the completed peptide—produces incomplete and non-site-specific deuteration, with exchange rates varying by residue accessibility and solvent exposure . The Fmoc-D8 building block approach guarantees quantitative incorporation of all eight deuterium atoms at the defined phenylalanine position, which is essential for absolute quantification using the isotope dilution method and for structural studies requiring defined isotopic labeling patterns .

SPPS Peptide Synthesis Isotope Incorporation

Optimal Application Scenarios for L-Phenylalanine-N-FMOC (D8) Based on Evidence


Synthesis of Site-Specifically Deuterated Peptides for Absolute Quantification (AQUA)

L-Phenylalanine-N-FMOC (D8) is optimally deployed in Fmoc SPPS workflows to synthesize AQUA peptides containing a precisely deuterated phenylalanine residue. The 98 atom% D isotopic purity ensures that the resulting peptide internal standard exhibits a +8 Da mass shift in LC-MS/MS, well above the 3 Da minimum required to avoid isotopic cross-talk . The distribution of deuterium across both the aromatic ring and side chain ensures that the isotopic label remains detectable in fragment ions regardless of CID fragmentation pathways [1].

Preparation of D8-Phenylalanine Internal Standard for Serum/Plasma Amino Acid Quantification

Deprotection of L-Phenylalanine-N-FMOC (D8) yields free D8-phenylalanine, which can be used directly as an internal standard for phenylalanine quantification in biological matrices. In a validated HPLC isotope dilution MS method, D8-phenylalanine enabled monitoring of the MRM transition m/z 172→126, distinct from the unlabeled analyte at m/z 166→120, effectively eliminating matrix effects with an intra-assay RSD of 0.5% .

Discovery-Stage Pharmacokinetic and ADME Studies of Peptide Therapeutics

L-Phenylalanine-N-FMOC (D8) serves as a cost-effective building block for synthesizing deuterated peptide tracers used in discovery-stage ADME studies. The deuterium label enables differentiation from endogenous phenylalanine-containing peptides in LC-MS/MS analysis, supporting tracking of distribution, metabolism, and excretion . For applications requiring regulatory submission with the highest precision, 13C/15N-labeled alternatives may be preferred due to superior chromatographic co-elution .

NMR Structural Studies of Peptides and Proteins Requiring Reduced Proton Background

Peptides synthesized with L-Phenylalanine-N-FMOC (D8) incorporate perdeuterated phenylalanine residues that significantly reduce proton background in NMR spectra. The replacement of eight aromatic and aliphatic protons with deuterium simplifies 1H NMR spectra and enhances signal clarity for structural elucidation of peptides and small proteins .

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